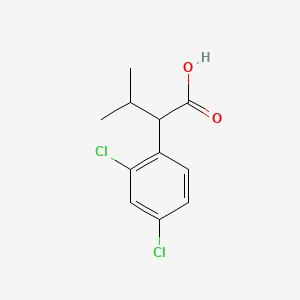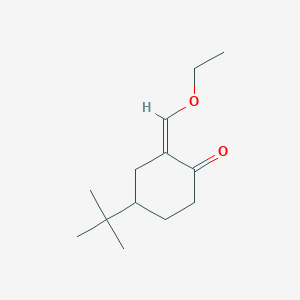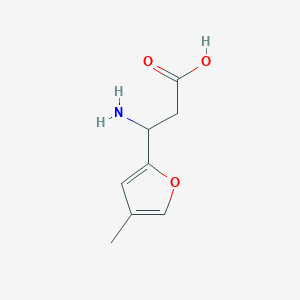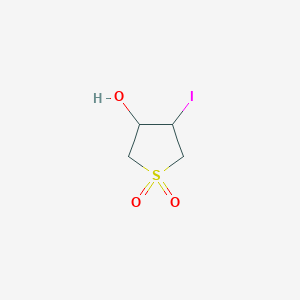
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with hydroxy and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the iodination of a precursor thiolane compound. The reaction conditions often require the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodo group at the desired position on the thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The industrial methods also incorporate purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-thiolane derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted thiolane derivatives, which can be further functionalized for specific applications in research and industry .
Scientific Research Applications
3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methanesulfonyl-1lambda6-thiolane-1,1-dione: Similar structure but with a methanesulfonyl group instead of an iodo group.
3-Hydrazinyl-1lambda6-thiolane-1,1-dione: Contains a hydrazinyl group instead of a hydroxy and iodo group.
Properties
Molecular Formula |
C4H7IO3S |
|---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
4-iodo-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7IO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 |
InChI Key |
LQNJBIPXTGBGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


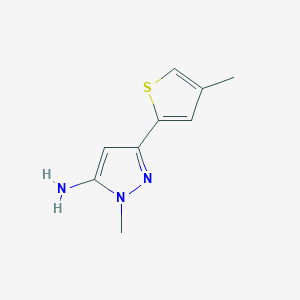

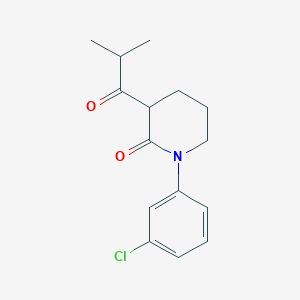
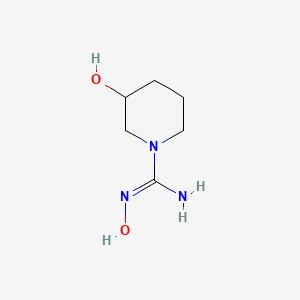
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
![(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)
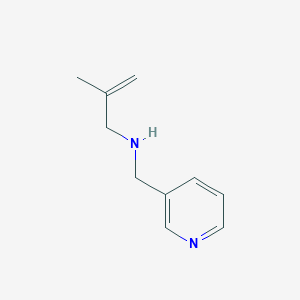
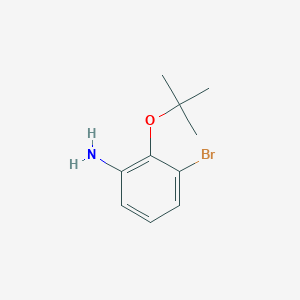
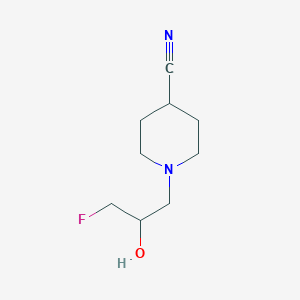
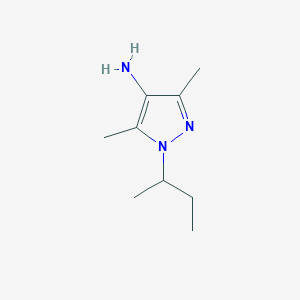
![(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13305471.png)
